![molecular formula C24H18N2O7 B5183007 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that include pyrazolines and benzofurans, known for their significant biological activities and chemical properties. These compounds serve as building blocks for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their therapeutic potentials.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves the use of dicyanomethylene derivatives as key intermediates. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives are valuable for constructing pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles. This demonstrates the versatile reactivity of such compounds under mild reaction conditions, enabling the generation of various heterocyclic structures from a range of precursors (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class often includes multiple functional groups, such as ethoxycarbonyl and dioxo groups, contributing to their complex behavior and reactivity. The structural analysis typically involves spectroscopic methods and computational chemistry to understand their conformations and electronic properties.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions, driven by their functional groups. Their chemical properties are influenced by the presence of these reactive groups, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds in different environments. These properties are typically determined through experimental measurements and can significantly affect the compound's application in drug formulation and delivery.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of activities, including antimicrobial, antioxidant, and potential antineoplastic properties. Their reactivity towards various reagents and conditions can be leveraged to synthesize compounds with desired biological activities (Hossain et al., 2020).
Mecanismo De Acción
AKOS000113068, also known as 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid or 3-(5-{[(4Z)-1-[4-(ETHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, is a complex oligosaccharide that has been found to have significant effects on the body’s metabolic processes .
Target of Action
The primary targets of AKOS000113068 are the alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars .
Mode of Action
AKOS000113068 acts as a competitive inhibitor of pancreatic alpha-amylase and membrane-bound alpha-glucosidases . By inhibiting these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes by AKOS000113068 affects the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . This results in a reduction in postprandial serum insulin and glucose peaks .
Pharmacokinetics
The pharmacokinetic properties of AKOS000113068 are characterized by its low absorption and exclusive metabolism via the gastrointestinal (GI) tract . Less than 2% of the drug is absorbed as active drug, while about 35% is absorbed as metabolites . The drug is excreted in the urine (about 34% as inactive metabolites) and feces (about 51% as unabsorbed drug) .
Result of Action
The result of AKOS000113068’s action is a reduction in postprandial blood glucose and insulin levels . This makes it a useful adjunct to diet and exercise for the management of blood sugar levels in patients with type 2 diabetes .
Propiedades
IUPAC Name |
3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-2-32-24(31)14-6-8-17(9-7-14)26-22(28)19(21(27)25-26)13-18-10-11-20(33-18)15-4-3-5-16(12-15)23(29)30/h3-13H,2H2,1H3,(H,25,27)(H,29,30)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASOJJDIPBYFV-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.